molecular formula C9H6F6O2 B1338931 2-(Hexafluoro-2-hydroxy-2-propyl)phenol CAS No. 836-78-2

2-(Hexafluoro-2-hydroxy-2-propyl)phenol

Cat. No. B1338931
CAS RN: 836-78-2
M. Wt: 260.13 g/mol
InChI Key: CQFFEUNRMOPCFZ-UHFFFAOYSA-N
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Description

The compound "2-(Hexafluoro-2-hydroxy-2-propyl)phenol" is not directly mentioned in the provided papers, but it is related to the broader class of fluorinated phenols and diphenylalkanes, which are of significant interest due to their unique properties and applications in various fields, including materials science and pharmaceuticals. The papers provided discuss the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can provide insights into the analysis of "2-(Hexafluoro-2-hydroxy-2-propyl)phenol".

Synthesis Analysis

The synthesis of fluorinated phenols can be achieved through various methods, including directed ortho-lithiation and reaction with electrophiles, as described in the synthesis of 2-substituted 4-(trifluoromethyl)phenols . Additionally, the synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction involving intramolecular C-O bond formation and C-H activation indicates the potential for complex fluorinated structures . The synthesis of a fluorine-containing polyamine ligand and its metal complexes also demonstrates the versatility of fluorinated compounds in coordination chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be elucidated using various spectroscopic techniques and computational methods. For instance, the molecular geometry of a fluorinated phthalonitrile compound was determined using X-ray crystallography and compared with computational models . This highlights the importance of structural analysis in understanding the properties of fluorinated compounds.

Chemical Reactions Analysis

Fluorinated phenols can undergo a variety of chemical reactions. For example, phenol derivatives can be trifluoromethylated to selectively substitute the benzylic C-H bond with a CF3 group . The reactivity of fluorinated compounds can lead to the formation of novel structures with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the estrogenicity of bisphenol A-related diphenylalkanes with various substituents, including fluorine, was studied to understand their endocrine-disrupting potential . The synthesis and characterization of fluorine-containing polyamides derived from a fluorinated diamine showed that these materials have high thermal stability and glass transition temperatures . These properties are crucial for the development of high-performance materials.

Relevant Case Studies

While the papers do not provide specific case studies on "2-(Hexafluoro-2-hydroxy-2-propyl)phenol", they do offer insights into the broader context of fluorinated compounds. For instance, the estrogenic effects of fluorine-containing bisphenols in a bioassay with human breast cancer cells , and the development of fluorine-containing polyamides for high-temperature applications , are relevant to understanding the impact and potential uses of such compounds.

Scientific Research Applications

1. Use as a Solvent in Organic Chemistry

  • Summary of Application : HFIP is used as a solvent in various subdomains of organic chemistry, particularly in transition metal-catalyzed C–H bond functionalization reactions .
  • Methods of Application : HFIP is used as a solvent in these reactions. Its unique features compared to its non-fluoro analogue, isopropanol, have helped this solvent to make a difference in various subdomains of organic chemistry .
  • Results or Outcomes : The use of HFIP has been shown to elevate the yield and selectivity of distal aromatic C–H functionalizations .

2. Use in Organic Synthesis

  • Summary of Application : HFIP is used in organic synthesis due to its polar, strongly hydrogen bond–donating properties .
  • Methods of Application : HFIP is used as a solvent in various types of organic reactions, including solvolysis, carbon–carbon bond formation, carbon–hydrogen functionalization, condensation, and cyclization .
  • Results or Outcomes : The use of HFIP in these reactions has been shown to stabilize ionic species, transfer protons, and engage in a range of other intermolecular interactions .

3. Use in Baeyer-Villiger Oxidation

  • Summary of Application : HFIP enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones .
  • Methods of Application : HFIP is used as a solvent in these reactions. Its unique properties help to enhance the reactivity of hydrogen peroxide .
  • Results or Outcomes : The use of HFIP in these reactions has been shown to improve the efficiency of Baeyer-Villiger oxidation of cyclic ketones .

4. Use in Ring Opening of Epoxides

  • Summary of Application : HFIP is used as the solvent for Lewis-acid catalyzed ring opening of epoxides .
  • Methods of Application : HFIP is used as a solvent in these reactions. Its unique properties help to facilitate the ring opening of epoxides .
  • Results or Outcomes : The use of HFIP in these reactions has been shown to improve the efficiency of ring opening of epoxides .

5. Use in Electrochemical Methods

  • Summary of Application : HFIP is used in electrochemical methods .
  • Methods of Application : The specific methods of application in electrochemical methods are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of HFIP in electrochemical methods are not detailed in the source .

6. Use in Organometallic and Inorganic Chemistry

  • Summary of Application : HFIP is used in organometallic and inorganic chemistry .
  • Methods of Application : The specific methods of application in organometallic and inorganic chemistry are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of HFIP in organometallic and inorganic chemistry are not detailed in the source .

7. Use in Biology

  • Summary of Application : HFIP is used in biological studies .
  • Methods of Application : The specific methods of application in biological studies are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of HFIP in biological studies are not detailed in the source .

8. Use in Materials and Polymer Science

  • Summary of Application : HFIP is used in materials and polymer science .
  • Methods of Application : The specific methods of application in materials and polymer science are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of HFIP in materials and polymer science are not detailed in the source .

9. Use in Fluorinated Oligomers and Polymers

  • Summary of Application : HFIP is used in the synthesis of functionalized fluorinated oligomers .
  • Methods of Application : The synthesis of functionalized fluorinated oligomers can be carried out by radical oligomerization of acrylic monomers in the presence of a functional mercaptan, such as 2-mercaptoethanol .
  • Results or Outcomes : The use of HFIP in these reactions has been shown to prepare oligomers with molecular weights ranging between 1500 and 10,000 Da and one or more functional groups, such as hydroxy, carboxy, amine or trimethoxysilane .

Safety And Hazards

The safety data sheet for a related compound, 1,1,1,3,3,3-Hexafluoro-2-propanol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It’s harmful if swallowed or inhaled .

properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFFEUNRMOPCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460587
Record name 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexafluoro-2-hydroxy-2-propyl)phenol

CAS RN

836-78-2
Record name 2-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

94.11 g (1000 mmol) of phenol and 166.02 g (100 mmol) of AlCl3 were initially charged in 1200 ml of 1,2-dichloroethane and cooled to −35° C. At this temperature, the precalculated amount of 166.02 g (1000 mmol) of hexafluoroacetone was metered in from a bomb. Subsequently, the reaction mixture was allowed to come to room temperature (20° C., RT) and stirred at RT for a further 36 h. The reaction flask was subsequently flushed with N2 and the offgas passed into a wash bottle containing water. For workup of the remaining reaction solution, 500 ml of water were added cautiously and the mixture was stirred well. Subsequently, the organic phase was removed, the aqueous phase was extracted with CH2Cl2 and dried over magnesium sulphate, and the solvent was removed on a rotary evaporator. As this was done, the residue crystallized out. For purification, the resulting crystals were slurried in n-hexane and filtered off, and 230 g (842 mmol, yield: 82.4% of theory) of a white, crystalline solid were obtained.
Quantity
94.11 g
Type
reactant
Reaction Step One
Name
Quantity
166.02 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
166.02 g
Type
reactant
Reaction Step Two

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